2,3-Difluoro-6-iodo-4-methylaniline
Description
2,3-Difluoro-6-iodo-4-methylaniline is a halogenated aniline derivative with the molecular formula C₇H₅F₂IN. Its structure features a methyl group at the 4-position, iodine at the 6-position, and fluorine atoms at the 2- and 3-positions on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its unique electronic and steric properties. The iodine substituent enhances its reactivity in cross-coupling reactions, while the fluorine atoms modulate electron density and metabolic stability .
Properties
CAS No. |
932373-73-4 |
|---|---|
Molecular Formula |
C7H6F2IN |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
2,3-difluoro-6-iodo-4-methylaniline |
InChI |
InChI=1S/C7H6F2IN/c1-3-2-4(10)7(11)6(9)5(3)8/h2H,11H2,1H3 |
InChI Key |
ZAJBUIBKJUTUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Comparisons :
Analysis :
Reactivity :
- The iodine in this compound facilitates Suzuki-Miyaura couplings and Ullmann reactions , unlike fluorine or chlorine analogs, which are less reactive in these transformations .
- Fluorine substituents increase electron-withdrawing effects , reducing nucleophilic aromatic substitution (NAS) rates compared to chloro- or methyl-substituted analogs.
Stability :
- The methyl group at the 4-position improves steric protection of the amine group, reducing oxidation susceptibility compared to unsubstituted anilines .
- Iodo-substituted anilines (e.g., 2,6-Diiodo-4-methylaniline) exhibit lower thermal stability due to weaker C–I bonds compared to C–F or C–Cl bonds.
Research Findings and Limitations
- Synthetic Challenges : Handling iodine-substituted anilines requires strict inert conditions due to their sensitivity to light and moisture, unlike fluoro- or chloro-analogs .
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